methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a heterocyclic compound featuring a benzoate ester core linked to a substituted dihydropyridinone moiety. This structure includes a 4-fluorobenzyloxy group at position 1 of the dihydropyridinone ring and an amide bond connecting the dihydropyridinone to the benzoate ester.
Properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)29-13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKXCVRWYSBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 4-fluorophenylmethoxy group: This can be achieved by reacting 4-fluorophenol with methanol in the presence of an acid catalyst.
Synthesis of the dihydropyridine ring: This involves the Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia are reacted under reflux conditions.
Amidation reaction: The dihydropyridine intermediate is then reacted with 4-aminobenzoic acid to form the amido linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate with compounds sharing key structural motifs, such as benzoate esters, heterocyclic cores, or fluorinated substituents.
Triazine-Based Benzoate Derivatives ()
The compound 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C24H18N4O6) is a triazine derivative synthesized via procedure A at 45°C, yielding a pale yellow solid with a melting point of 217.5–220°C . Key differences include:
- Core Heterocycle: The triazine ring in this compound contrasts with the dihydropyridinone ring in the target molecule.
- Functional Groups : A benzoic acid substituent replaces the methyl benzoate group in the target compound.
- Synthesis: Both compounds require moderate temperatures, but the triazine derivative emphasizes phenoxy and formyl groups, whereas the target compound features fluorophenylmethoxy and amide linkages.
Sulfonylurea Herbicides ()
Several methyl benzoate derivatives, such as metsulfuron methyl ester and triflusulfuron methyl ester , are sulfonylurea herbicides with triazine cores . These differ from the target compound in:
- Biological Activity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a mode of action unlikely in the target compound due to its amide-dihydropyridinone structure.
- Substituents : The herbicides feature sulfonylurea bridges and methoxy/methyl-triazine groups, while the target compound lacks sulfonyl groups and instead incorporates a fluorinated aromatic substituent.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The triazine derivative in demonstrates the feasibility of synthesizing complex heterocyclic esters under mild conditions (45°C), a strategy that could be adapted for the target compound .
- Fluorine Impact: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, a common trend in pharmaceutical design.
Biological Activity
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅F N₂O₃
- Molecular Weight : 290.29 g/mol
The compound features a dihydropyridine core with an amide functional group and a methoxy substituent, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the fluorophenyl group enhances its interaction with microbial membranes, potentially disrupting their integrity .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
In Vitro Studies
In vitro assays have demonstrated the following effects:
- Cell Viability : this compound has been tested on various cell lines, showing a dose-dependent increase in cell viability at certain concentrations while exhibiting cytotoxicity at higher doses .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic efficacy in combination therapies .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Antioxidant Study | Murine model | Significant reduction in oxidative markers |
| Antimicrobial Study | Rat model | Reduced bacterial load in treated groups |
| Anti-inflammatory Study | Mouse model | Decreased levels of TNF-alpha and IL-6 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection : A study on neurodegenerative models indicated that treatment with this compound led to improved cognitive function and reduced neuronal apoptosis, suggesting its potential as a neuroprotective agent .
- Infection Control : Clinical observations noted a decrease in infection rates among patients treated with this compound as part of a multi-drug regimen against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
